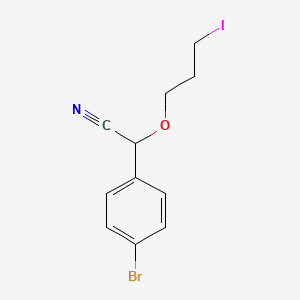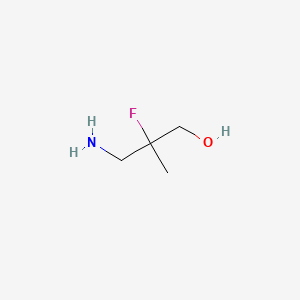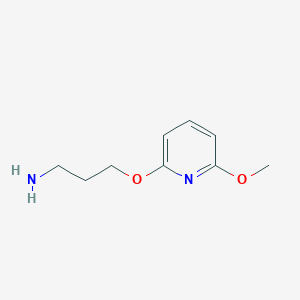
3-(3,4,5-Trimethoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trimethoxyphenyl)azetidine is a compound characterized by the presence of a four-membered azetidine ring attached to a 3,4,5-trimethoxyphenyl group The trimethoxyphenyl group is known for its electron-rich properties and is often found in biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)azetidine typically begins with the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide in methanol to form 3,4,5-trimethoxybenzaldehyde thiosemicarbazone . This intermediate is then treated with chloroacetyl chloride to yield 4-chloro-[2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-thiazole . Subsequent reaction with chloroacetyl chloride and triethylamine produces 4-chloro-N-[2-chloro-4-(3,4,5-trimethoxyphenyl)azetidine-1-yl]-1,3-thiazole-2-amine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4,5-Trimethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the trimethoxyphenyl group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of azetidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological studies due to its ability to interact with specific biomolecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)azetidine involves its interaction with molecular targets such as tubulin. The trimethoxyphenyl group binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This disruption of microtubule dynamics can result in mitotic arrest and apoptosis in rapidly dividing cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
- 3,4,5-Trimethoxyphenylacetonitrile
- 3-(3,4,5-Trimethoxyphenyl)acrylic acid
- 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one
Comparison: 3-(3,4,5-Trimethoxyphenyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Unlike its analogs, which may lack the azetidine ring, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)azetidine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-4-8(9-6-13-7-9)5-11(15-2)12(10)16-3/h4-5,9,13H,6-7H2,1-3H3 |
InChI Key |
CUCFRPTXUYQVLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
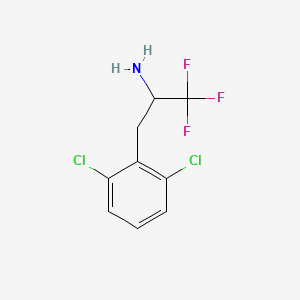
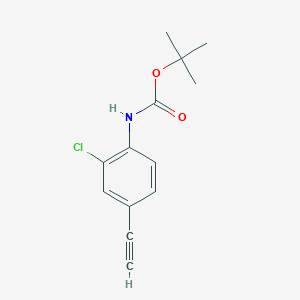
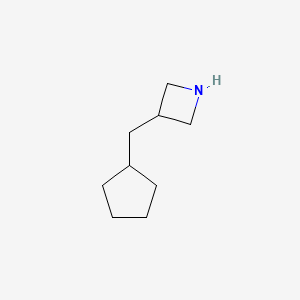


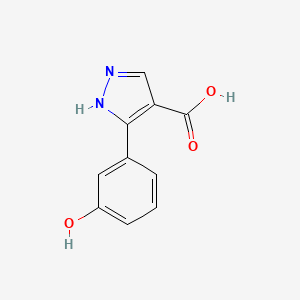

aminehydrochloride](/img/structure/B15322408.png)
